molecular formula C9H8ClN3O B2857599 1-(5-Chloro-2-methoxyphenyl)triazole CAS No. 2379946-26-4

1-(5-Chloro-2-methoxyphenyl)triazole

Cat. No.: B2857599
CAS No.: 2379946-26-4
M. Wt: 209.63
InChI Key: JNNQDPKCCQJJNN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)triazole is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. As a triazole derivative, this compound is a key precursor for synthesizing novel molecules with potential pharmacological activity. The triazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological properties . Research Applications and Value: The primary research value of this compound lies in its use as a synthetic intermediate for developing new therapeutic agents. The 1,2,4-triazole nucleus, in particular, is a well-documented pharmacophore present in numerous clinically used drugs, including antifungal agents (voriconazole, posaconazole), antidepressants (trazodone), and anticancer drugs (letrozole, anastrozole) . Researchers utilize this building block to create analogs for screening against various biological targets. Reported Pharmacological Activities of Triazole Derivatives: Scientific literature extensively documents the broad-spectrum bioactivity of triazole-containing compounds. Derivatives based on the 1-(chloro-methoxyphenyl) scaffold and similar structures have been investigated for: Antimicrobial Activity: Triazole derivatives show promising activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , and have been explored as potential agents against drug-resistant strains like MRSA . The structure-activity relationship (SAR) often indicates that the chloro and methoxy substituents on the phenyl ring can contribute to this potency. Antifungal Activity: Hybrid molecules incorporating a triazole ring are a mainstay in antifungal research, with some demonstrating excellent activity against Candida species, in some cases surpassing the activity of fluconazole . Anti-inflammatory Activity: Research into 1,2,4-triazole-based compounds has identified potent inhibitors of p38α MAP kinase, a key enzyme in the inflammation pathway, showcasing their potential in developing new anti-inflammatory therapeutics . Additional Activities: The triazole scaffold is also being studied for its potential in developing agents with anticonvulsant, antiviral, antitubercular, and antioxidant properties . This product is intended for research and development use only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming product identity, purity, and for the safe handling and disposal of this chemical in accordance with local regulations.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-9-3-2-7(10)6-8(9)13-5-4-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNQDPKCCQJJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-methoxybenzyl chloride with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Research indicates that triazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that compounds similar to 1-(5-Chloro-2-methoxyphenyl)triazole can inhibit the growth of Mycobacterium tuberculosis, a major cause of tuberculosis worldwide .

Anticancer Properties

Triazole derivatives are also being explored for their anticancer properties. The compound has been implicated in enhancing the efficacy of existing chemotherapeutic agents. For example, it has been shown to sensitize cancer cells to drugs like paclitaxel, leading to improved outcomes in colon cancer treatments . The mechanism involves the modulation of drug metabolism and enhancement of apoptosis pathways in cancer cells.

Treatment of Metabolic Disorders

Another significant application lies in the treatment of metabolic disorders such as diabetes and obesity. The modulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity by triazole derivatives suggests a potential therapeutic role in managing metabolic syndrome . This is particularly relevant given the rising global prevalence of metabolic disorders.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to act as an inhibitor for key enzymes involved in metabolic processes, which can lead to beneficial effects in conditions like diabetes .
  • Modulation of Drug Metabolism : By affecting the metabolism of other drugs, this compound can enhance the therapeutic effects while minimizing side effects, making it a valuable addition to combination therapies .

Antitubercular Activity

A study focused on the synthesis and evaluation of triazole derivatives revealed promising antitubercular activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. The synthesized compounds were tested using the resazurin microplate assay method, demonstrating significant inhibition rates .

Cancer Treatment Synergy

In another study involving colon cancer cells, this compound was shown to enhance the sensitivity of these cells to standard chemotherapeutic agents. This was evidenced by reduced cell viability and increased apoptosis rates when used in conjunction with paclitaxel .

Metabolic Syndrome Management

Research highlighted the role of triazole compounds in modulating glucocorticoid metabolism, which is crucial for managing conditions associated with metabolic syndrome. The findings suggest that these compounds could be developed into therapeutic agents for treating obesity and insulin resistance .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Action
Antimicrobial ActivityInhibition of Mycobacterium tuberculosisDirect antimicrobial action
Anticancer PropertiesSensitization of cancer cells to chemotherapyModulation of drug metabolism
Metabolic DisordersTreatment for diabetes and obesityInhibition of 11β-HSD1 activity

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects such as reduced inflammation or cell proliferation. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogues

1-(5-Chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • Structure : Shares the 5-chloro-2-methoxyphenyl group but includes a methoxymethyl and carboxylic acid substituent on the triazole ring.
  • Molecular Formula : C₁₂H₁₂ClN₃O₄ (vs. C₉H₇ClN₃O for the target compound).
  • Key Differences : The additional functional groups increase polarity and molecular weight (297.69 g/mol vs. ~213.63 g/mol estimated for the target compound), likely enhancing water solubility and altering biological activity .
Epoxiconazole
  • Structure : A triazole fungicide with a 3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl group.
  • Key Differences: The oxirane (epoxide) ring and fluorophenyl substituents contribute to its mechanism of action (ergosterol biosynthesis inhibition).
1-(4’-Substituted Tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole)
  • Structure : Tetrazole core with a 4’-chlorophenyl group.
  • Key Differences : Tetrazoles are more electron-deficient than triazoles, affecting reactivity. The 4’-chloro substitution (vs. 5-chloro-2-methoxy in the target compound) alters steric and electronic interactions, influencing melting points (e.g., 145–148°C for 1-(4’-Chlorophenyl)-5-methyltetrazole) and synthetic yields (75–85%) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
1-(5-Chloro-2-methoxyphenyl)triazole C₉H₇ClN₃O ~213.63 (estimated) Not reported Likely low in water
1-(5-Chloro-2-methoxyphenyl)-5-(methoxymethyl)-triazole-4-carboxylic acid C₁₂H₁₂ClN₃O₄ 297.69 Not reported Higher polarity due to -COOH
Epoxiconazole C₁₇H₁₃ClFNO₃ 329.75 136–138 Low water solubility
1-(4’-Chlorophenyl)-5-methyltetrazole C₈H₇ClN₄ 194.62 145–148 Organic solvents

Biological Activity

1-(5-Chloro-2-methoxyphenyl)triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2379946-26-4
  • Molecular Formula : C10H9ClN4O
  • Molecular Weight : 232.66 g/mol

The presence of the chloro and methoxy groups on the phenyl ring contributes to the compound's unique reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Similar triazole derivatives have been shown to inhibit enzymes involved in various signaling pathways, which can lead to anti-inflammatory and anticancer effects.
  • Cell Cycle Arrest : Studies indicate that compounds in this class can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis .
  • Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • A study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent cytotoxic effects.
  • Flow cytometry analysis demonstrated that treatment with related triazole compounds resulted in increased apoptosis rates in HeLa and Jurkat cells, suggesting similar potential for this compound .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

  • In vitro tests revealed minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating effective antibacterial properties .
  • Comparative studies with synthesized derivatives highlighted that some analogs exhibited even lower MIC values, showcasing the potential for developing more effective antimicrobial agents .

Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLaN/ACell cycle arrest

Antimicrobial Studies

CompoundBacteriaMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli32
Compound ABacillus subtilis22.4
Compound BKlebsiella pneumoniae30.0

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound1532
Compound A2064
Compound B1016

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(5-Chloro-2-methoxyphenyl)triazole, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 5-chloro-2-methoxyphenyl precursors. For example, coupling reactions with triazole moieties under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) can facilitate ring formation .
  • Step 2 : Optimize temperature and reaction time. Evidence suggests reflux (~100–120°C) for 12–24 hours maximizes conversion .
  • Step 3 : Purify via column chromatography using gradients of ethyl acetate/hexane. Monitor by TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the triazole and phenyl rings. Predicted chemical shifts for chloro and methoxy groups align with analogs (e.g., δ 3.8–4.0 ppm for OCH3_3) .
  • X-ray crystallography : Employ SHELX programs for refinement. ORTEP-3 can visualize molecular geometry, particularly the dihedral angle between triazole and phenyl rings .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodology :

  • Data normalization : Control for assay variables (e.g., cell lines, solvent/DMSO concentrations). For instance, triazole derivatives show variable IC50_{50} values against Staphylococcus aureus depending on inoculum size .
  • Structure-activity relationship (SAR) : Compare halogen substitutions. Chlorine at the 5-position enhances antimicrobial activity, while methoxy at the 2-position may reduce cytotoxicity .

Q. What experimental designs are recommended for probing the mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic assays : Use fluorogenic substrates to monitor enzyme activity (e.g., β-lactamase inhibition). Measure KiK_i values under varying substrate concentrations .
  • Molecular docking : Align with crystallographic data (e.g., PDB IDs) to predict binding modes. Focus on interactions between the triazole ring and catalytic residues .

Q. How can computational modeling guide the optimization of physicochemical properties like solubility and logP?

  • Methodology :

  • DFT calculations : Predict electron distribution to identify sites for functionalization (e.g., adding sulfonyl groups to enhance solubility) .
  • QSAR models : Train models on analogs to correlate substituents with logP. For example, methoxy groups increase hydrophobicity, while chloro groups balance polarity .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodology :

  • Reproducibility checks : Synthesize the compound using published protocols and compare results. For example, melting points may vary due to polymorphic forms .
  • Advanced characterization : Use DSC (differential scanning calorimetry) to confirm thermal stability and detect impurities .

Q. What strategies validate the biological activity of this compound against known artifacts?

  • Methodology :

  • Counter-screening : Test against mutant strains (e.g., efflux pump-deficient bacteria) to rule out nonspecific effects .
  • Metabolic stability assays : Use liver microsomes to assess degradation rates, ensuring observed activity is not due to metabolites .

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